Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate
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Overview
Description
Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate typically involves the condensation of 2-aminophenol with an appropriate aldehyde or acid derivative under specific reaction conditions. One common method includes the use of a catalyst such as pent-ethylene diammonium pentachloro bismuth [NH3(CH2)5NH3BiCl5(III)] at room temperature under solvent-free conditions . Another approach involves the use of nano-ZnO as a catalyst in DMF at 100°C .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as flow synthesis, which allows for continuous production, can be employed. This method involves the use of reagents like Deoxo-Fluor® for cyclization and manganese dioxide for oxidative aromatization .
Chemical Reactions Analysis
Types of Reactions: Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide.
Reduction: Reduction of nitro groups to amines using hydrogenation techniques.
Substitution: Electrophilic aromatic substitution reactions, where halogens or other substituents are introduced into the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or NiO2 under specific conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents under UV light.
Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes. For example, it can inhibit microbial growth by interfering with cell wall synthesis or protein function . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-Amino-5-chlorobenzoxazole: Shares a similar benzoxazole core but with different substituents.
5-(3’-Indolyl)-oxazoles: Another class of oxazole derivatives with distinct biological activities.
1,3,4-Oxadiazoles: Structurally related heterocycles with diverse applications in medicinal chemistry.
Uniqueness: Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
phenyl 5-chloro-2-oxo-1,3-benzoxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO4/c15-9-6-7-12-11(8-9)16(14(18)20-12)13(17)19-10-4-2-1-3-5-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDGHUOMMFLMLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N2C3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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